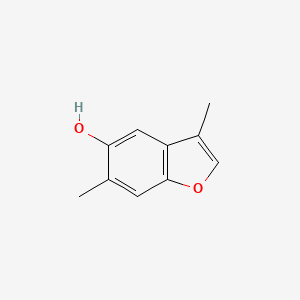
3,6-Dimethylbenzofuran-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylbenzofuran-5-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 3rd and 6th positions and a hydroxyl group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylbenzofuran-5-ol typically involves the cyclization of appropriately substituted phenols. One common method is the use of trifluoroacetic anhydride (TFAA) to promote a [3,3]-sigmatropic rearrangement, which is effective for the preparation of benzofurans . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes. For example, ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols can afford benzofurans in good yields . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethylbenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and quinones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,6-Dimethylbenzofuran-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethylbenzofuran-5-ol involves its interaction with various molecular targets. For instance, benzofuran derivatives can inhibit enzymes such as phosphodiesterase (PDE) and exhibit antimicrobial activity by disrupting bacterial cell walls . The hydroxyl group in this compound can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylbenzofuran
- 5-Hydroxybenzofuran
- 6-Methylbenzofuran
Uniqueness
3,6-Dimethylbenzofuran-5-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 5th position allows for unique hydrogen bonding interactions, which can enhance its biological efficacy compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3,6-dimethyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5,11H,1-2H3 |
Clave InChI |
IMABOBLFKQOVOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1O)C(=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
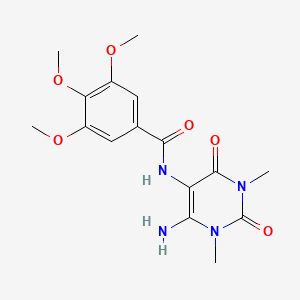
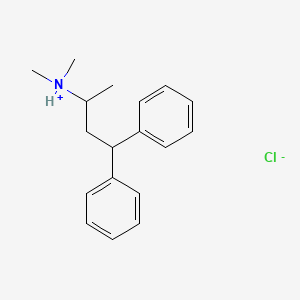
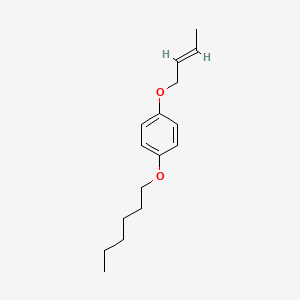
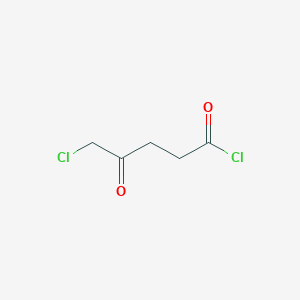

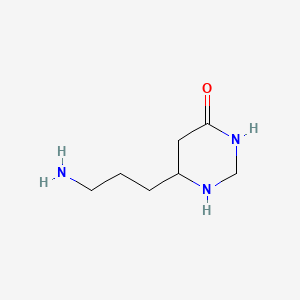

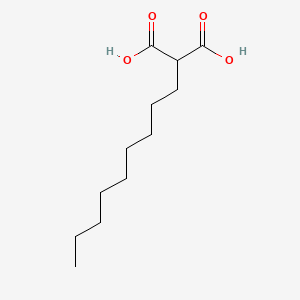
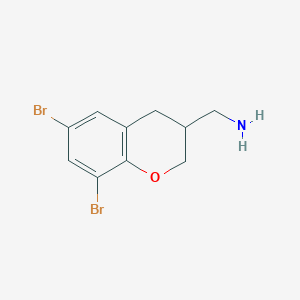


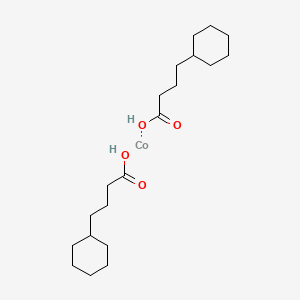
![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
